![molecular formula C19H17N7OS B2373731 N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phényl)-5,7-diméthyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide CAS No. 2034289-54-6](/img/structure/B2373731.png)
N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phényl)-5,7-diméthyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide is a useful research compound. Its molecular formula is C19H17N7OS and its molecular weight is 391.45. The purity is usually 95%.
BenchChem offers high-quality N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Activité antituberculeuse
Les caractéristiques structurelles du composé suggèrent des propriétés antituberculeuses potentielles. Les chercheurs ont étudié son efficacité contre Mycobacterium tuberculosis, l'agent causal de la tuberculose (TB). Des études in vitro ont démontré une activité prometteuse, en particulier par rapport aux médicaments existants. Des recherches supplémentaires sont nécessaires pour explorer son mécanisme d'action et optimiser sa puissance .
Maladies tropicales négligées (MTN)
Au-delà de la tuberculose, ce composé a montré une activité intéressante contre les maladies tropicales négligées (MTN). Plus précisément, il présente une efficacité supérieure contre la maladie de Chagas, causée par Trypanosoma cruzi. N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phényl)-5,7-diméthyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide pourrait potentiellement servir de composé de tête pour développer de nouveaux traitements contre les MTN .
Potentiel anticancéreux
Bien que non étudié de manière approfondie, la structure unique du composé justifie une exploration dans le domaine de l'oncologie. Les chercheurs ont synthétisé des thiazoles apparentés présentant une activité antitumorale et cytotoxique prometteuse. L'étude de ses effets sur les lignées cellulaires cancéreuses, en particulier le cancer de la prostate, pourrait révéler son potentiel en tant qu'agent anticancéreux .
Applications antimicrobiennes
Compte tenu de son squelette hétérocyclique, ce composé peut présenter des propriétés antimicrobiennes à large spectre. Les chercheurs devraient explorer son activité contre les agents pathogènes bactériens et fongiques. Sa stabilité et son profil pharmacocinétique pourraient en faire un atout précieux dans l'arsenal des agents antimicrobiens .
Effets analgésiques et anti-inflammatoires
Bien que spéculatif, les motifs structurels du composé suggèrent de possibles propriétés analgésiques et anti-inflammatoires. L'étude de ses interactions avec les cibles pertinentes (par exemple, les cyclooxygénases) pourrait faire la lumière sur son potentiel thérapeutique dans la gestion de la douleur et l'inflammation .
Activité antioxydante et inhibition enzymatique
La présence de motifs imidazole et thiazole suggère une activité antioxydante. Les chercheurs pourraient explorer sa capacité à piéger les radicaux libres et à protéger contre le stress oxydatif. De plus, l'évaluation de son inhibition d'enzymes (par exemple, l'anhydrase carbonique, la cholinestérase) peut révéler d'autres applications thérapeutiques .
En résumé, this compound est prometteur dans divers domaines scientifiques. Sa structure unique invite à de nouvelles recherches, et les chercheurs devraient explorer son potentiel dans ces domaines pour débloquer toute sa valeur thérapeutique. 🌟
Propriétés
IUPAC Name |
N-[2-(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N7OS/c1-11-9-12(2)26-18(20-11)23-16(24-26)17(27)21-14-6-4-3-5-13(14)15-10-25-7-8-28-19(25)22-15/h3-6,9-10H,7-8H2,1-2H3,(H,21,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URUINCUUQBVKNA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=NC(=NN12)C(=O)NC3=CC=CC=C3C4=CN5CCSC5=N4)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N7OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
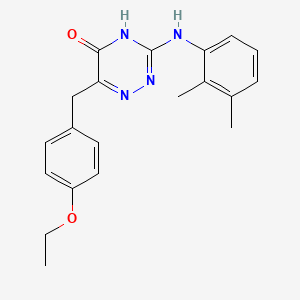
![N-[1-(4-Fluorophenyl)-2-oxoazetidin-3-yl]-1-methylcyclopropane-1-sulfonamide](/img/structure/B2373650.png)
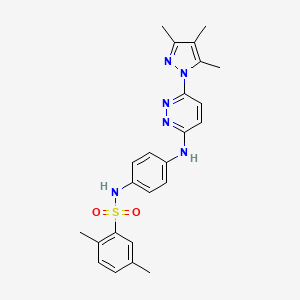


![N-(2-ethoxyphenyl)-2-{7-oxo-8-[(phenylamino)methyl]-2H,3H,6H,7H-[1,4]dioxino[2,3-g]quinolin-6-yl}acetamide](/img/structure/B2373656.png)
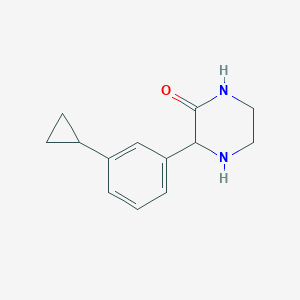
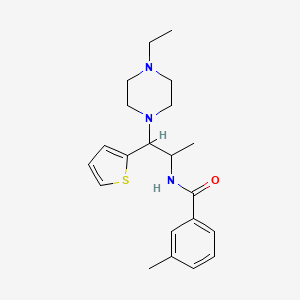

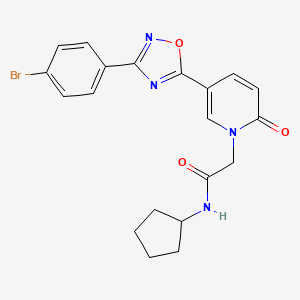


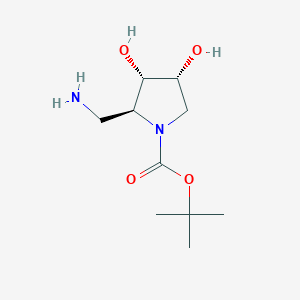
![3-(4-(benzo[d]thiazol-2-yloxy)piperidine-1-carbonyl)-8-methoxy-2H-chromen-2-one](/img/structure/B2373671.png)
